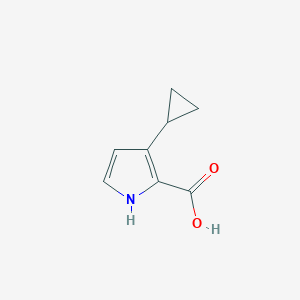

3-Cyclopropyl-1H-pyrrole-2-carboxylic acid

Description

Significance of Pyrrole (B145914) Carboxylic Acids as Heterocyclic Scaffolds in Modern Synthetic Chemistry

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a foundational scaffold in a vast array of biologically active compounds and pharmaceuticals. wikipedia.orgrsc.org When functionalized with a carboxylic acid group, its utility in synthetic chemistry expands significantly. Pyrrole carboxylic acids serve as versatile building blocks and key intermediates in the synthesis of more complex molecules.

The pyrrole ring is a core component of numerous natural products, including vitamin B12, bile pigments like bilirubin, and the porphyrins found in heme and chlorophyll. wikipedia.org In the realm of medicinal chemistry, the pyrrole scaffold is present in a variety of approved drugs, demonstrating a wide range of biological activities such as anti-inflammatory, anticancer, antibacterial, and antifungal properties. rsc.orgresearchgate.net Notable drugs containing the pyrrole moiety include Atorvastatin, used to manage cholesterol, and Ketorolac, an anti-inflammatory agent. wikipedia.orgvedantu.commdpi.com The carboxylic acid functional group provides a reactive handle for further chemical modifications, such as amidation or esterification, allowing for the construction of diverse molecular libraries for drug discovery and materials science. researchgate.netnih.gov For instance, pyrrole-2-carboxamides are a class of compounds investigated for their potential to treat drug-resistant tuberculosis. nih.gov

Distinctive Chemical and Electronic Properties Conferred by the Cyclopropyl (B3062369) Moiety in Pyrrole Systems

The introduction of a cyclopropyl group onto the pyrrole ring at the 3-position imparts a unique set of chemical and electronic properties to the molecule. The cyclopropane (B1198618) ring, despite being a saturated carbocycle, exhibits electronic characteristics that resemble those of a carbon-carbon double bond. stackexchange.comwikipedia.org This is attributed to the high degree of p-character in its carbon-carbon bonds, as described by the Walsh orbital model. wikipedia.org

Key properties conferred by the cyclopropyl group include:

Electron-Donating Nature : The cyclopropyl group is recognized as a good π-electron donor. stackexchange.comnih.gov This property arises from the ability of the strained C-C bonds of the ring to participate in hyperconjugation. When attached to an aromatic system like pyrrole, this electron-donating effect can increase the electron density of the ring, influencing its reactivity in electrophilic aromatic substitution reactions.

Conjugation Effects : The cyclopropyl group can engage in conjugation with adjacent π-systems. stackexchange.com While the extent of this conjugation is a subject of ongoing discussion, its ability to transmit electronic effects is well-documented. stackexchange.com This interaction can modulate the electronic landscape of the entire molecule, affecting its spectroscopic properties and chemical reactivity.

Stereoelectronic Influence : The rigid, three-dimensional structure of the cyclopropyl group can impose specific conformational preferences on the molecule, which can be crucial for its interaction with biological targets like enzymes or receptors.

In the context of a donor-acceptor system, the cyclopropyl group can function as an effective electron donor, influencing the molecule's reactivity in various cycloaddition reactions. figshare.comresearchgate.netacs.org This donor capacity is considered to be intermediate between that of electron-neutral and electron-rich aryl groups. nih.govfigshare.com

Overview of Current Research Trajectories and Academic Interest in 3-Cyclopropyl-1H-pyrrole-2-carboxylic Acid

While extensive, dedicated studies on this compound itself are not widely prevalent in peer-reviewed literature, its significance can be inferred from its status as a specialized chemical building block. The compound is available from various chemical suppliers, indicating its use in research and development. biosynth.com

Current academic and industrial interest in this molecule is primarily as an intermediate for the synthesis of more complex and potentially bioactive compounds. The combination of the proven pyrrole-2-carboxylic acid scaffold with the unique electronic modulation of the cyclopropyl group makes it an attractive starting material for:

Medicinal Chemistry Programs : Researchers can utilize this compound to synthesize novel derivatives for screening against various diseases. The cyclopropyl group serves as a bioisostere for a vinyl or phenyl group, offering a way to fine-tune a lead compound's metabolic stability, lipophilicity, and binding interactions.

Agrochemical Research : Pyrrole carboxamides have shown significant potential as fungicides, and the introduction of a cyclopropyl moiety could lead to new compounds with improved efficacy or a different spectrum of activity. researchgate.net

Materials Science : Aromatic carboxylic acids are used in the development of new polymers and functional materials. The specific electronic properties of this compound could be exploited to create materials with novel optical or electronic characteristics.

The presence of this compound in patent literature further underscores its relevance as a key intermediate in the creation of proprietary molecules for various applications. uni.lu

Data Tables

Table 1: Physicochemical Properties of this compound This data is computationally predicted and sourced from PubChem. uni.lu

| Property | Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Monoisotopic Mass | 151.06332 Da |

| XlogP (Predicted) | 1.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Table 2: Summary of Electronic Effects of Substituents

| Functional Group | Type | Electronic Effect on Aromatic Ring |

| -COOH (Carboxylic Acid) | Electron-Withdrawing Group (EWG) | Deactivating, Meta-directing |

| -C₃H₅ (Cyclopropyl) | Electron-Donating Group (EDG) | Activating, Ortho/Para-directing |

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(11)7-6(3-4-9-7)5-1-2-5/h3-5,9H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUCKYAPXLSACG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 3 Cyclopropyl 1h Pyrrole 2 Carboxylic Acid and Its Derivatives

De Novo Pyrrole (B145914) Ring Formation Strategies Incorporating Cyclopropyl (B3062369) Precursors

De novo synthesis offers a direct route to the target molecule by assembling the pyrrole ring from simpler, acyclic components. This approach is highly convergent and allows for the early introduction of the desired cyclopropyl substituent.

Condensation-Based Cyclization Protocols (e.g., reactions involving cyclopropylamine (B47189) with β-keto esters)

Classical condensation reactions, such as the Hantzsch and Paal-Knorr pyrrole syntheses, provide a foundational framework for the construction of the pyrrole ring. wikipedia.orgwikipedia.orgorganic-chemistry.org In a hypothetical adaptation for the synthesis of 3-cyclopropyl-1H-pyrrole-2-carboxylic acid derivatives, cyclopropylamine could serve as the amine component.

The Hantzsch pyrrole synthesis traditionally involves the reaction of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone. wikipedia.org A plausible pathway could involve the reaction of a β-ketoester with cyclopropylamine to form a cyclopropyl-substituted enamine intermediate. This intermediate would then react with an α-haloketone, followed by cyclization and aromatization to yield the substituted pyrrole. wikipedia.org

The Paal-Knorr synthesis is another powerful method for pyrrole formation, typically involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com For the synthesis of the target molecule, a 1,4-dicarbonyl compound bearing the appropriate substituents for the final carboxylic acid and cyclopropyl groups would be required. The reaction with cyclopropylamine under neutral or weakly acidic conditions would lead to the desired pyrrole. organic-chemistry.org

While these classical methods are well-established for a variety of substituted pyrroles, their application to the specific synthesis of this compound would require careful selection of starting materials and optimization of reaction conditions to achieve good yields and avoid potential side reactions.

Transition Metal-Catalyzed Annulation Reactions for Pyrrole Ring Construction (e.g., Pd/Cu-mediated approaches)

Transition metal catalysis offers a versatile and efficient platform for the synthesis of highly substituted pyrroles. rawdatalibrary.netorganic-chemistry.org Palladium and copper catalysts, in particular, have been extensively used in annulation reactions to construct the pyrrole ring. rsc.orgchemrxiv.org

Palladium-catalyzed methodologies often involve cascade reactions that form multiple carbon-carbon and carbon-nitrogen bonds in a single operation. rsc.orgresearchgate.net For instance, a palladium-catalyzed oxidative annulation could be envisioned, where a cyclopropyl-containing precursor undergoes cyclization to form the pyrrole ring. rsc.org

Copper-catalyzed reactions have also emerged as a powerful tool for pyrrole synthesis. nih.govresearchgate.netnih.gov These methods can tolerate a wide range of functional groups and often proceed under mild reaction conditions. chemrxiv.org A potential strategy could involve a copper-catalyzed multicomponent reaction where a cyclopropyl-containing starting material is incorporated into the final pyrrole product. orientjchem.org

The following table summarizes representative examples of transition metal-catalyzed pyrrole syntheses that could be adapted for the preparation of this compound derivatives.

| Catalyst | Reactants | Product | Yield | Reference |

| Pd(OAc)₂ | N-substituted pyrrole, enone | Functionalized indole | - | rsc.org |

| CuH | Enyne, nitrile | Polysubstituted pyrrole | Good | chemrxiv.org |

| Rh₂(O₂CC₃F₇)₄ | Dienyl azide | 2,5-disubstituted pyrrole | - | organic-chemistry.org |

Ring-Opening and Cyclization Reactions of Cyclopropyl Ketones with Primary Amines

A particularly elegant and direct approach to cyclopropyl-substituted pyrroles involves the ring-opening and subsequent cyclization of cyclopropyl ketones. organic-chemistry.orgacs.orgnih.gov This strategy leverages the inherent ring strain of the cyclopropyl group to drive the formation of the pyrrole ring. rsc.org

The reaction typically proceeds by the nucleophilic attack of a primary amine on the carbonyl group of the cyclopropyl ketone, forming a cyclopropylimine intermediate. This intermediate can then undergo a ring-opening reaction, followed by cyclization and aromatization to afford the 2,3,4-trisubstituted pyrrole. organic-chemistry.orgacs.org The addition of anhydrous MgSO₄ has been shown to improve the yields of these reactions. organic-chemistry.orgacs.org

This methodology has been successfully applied to the synthesis of a variety of substituted pyrroles. organic-chemistry.orgacs.org An asymmetric variant of this reaction has also been developed, utilizing a chiral N,N'-dioxide/scandium(III) complex as a catalyst, which allows for the synthesis of chiral 2,3-dihydropyrroles with high enantioselectivity. nih.gov

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Alkylidenecyclopropyl ketone, amine | CH₃CN, MgSO₄ | 2,3,4-trisubstituted pyrrole | Good | organic-chemistry.orgacs.org |

| Cyclopropyl ketone, primary amine | Chiral N,N'-dioxide/Sc(III) | Chiral 2,3-dihydropyrrole | up to 98% | nih.gov |

Multicomponent Reaction Sequences for Substituted Pyrroles

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single pot. bohrium.comresearchgate.netrsc.org Several MCRs have been developed for the synthesis of substituted pyrroles. orientjchem.org

These reactions often involve a cascade of events, where the product of one reaction becomes the substrate for the next, all within the same reaction vessel. This approach avoids the need for isolation and purification of intermediates, saving time and resources.

For the synthesis of this compound, a multicomponent strategy could be designed where a cyclopropyl-containing precursor is one of the key components. For example, a reaction involving an amine, a dicarbonyl compound, and a cyclopropyl-substituted aldehyde or ketone could potentially lead to the desired pyrrole scaffold. The careful design of the starting materials and reaction conditions is crucial for the success of such a strategy.

Targeted Introduction of the Cyclopropyl Substituent onto Pyrrole Scaffolds

An alternative strategy to de novo synthesis is the functionalization of a pre-formed pyrrole ring. This approach is particularly useful when a suitable pyrrole precursor is readily available.

Direct Cyclopropanation of Pyrrole Derivatives

The direct introduction of a cyclopropyl group onto a pyrrole ring can be achieved through cyclopropanation reactions. The Simmons-Smith reaction is a classic method for the cyclopropanation of alkenes and could potentially be applied to the double bonds of the pyrrole ring. wikipedia.orgorganic-chemistry.org This reaction typically involves the use of a carbenoid species, such as that generated from diiodomethane (B129776) and a zinc-copper couple. tcichemicals.com

More modern approaches to cyclopropanation involve the use of transition metal catalysts. nih.govnih.govrsc.org These catalytic methods often offer higher efficiency, selectivity, and functional group tolerance compared to the classical methods. Asymmetric versions of these reactions have also been developed, allowing for the enantioselective synthesis of chiral cyclopropanes. nih.govnih.govdicp.ac.cn

The direct cyclopropanation of a pyrrole-2-carboxylic acid ester would likely require careful optimization of the reaction conditions to achieve the desired regioselectivity and to avoid side reactions involving the ester group or the pyrrole nitrogen.

| Reaction | Reagents | Substrate | Product | Reference |

| Simmons-Smith | CH₂I₂, Zn/Cu | Alkene | Cyclopropane (B1198618) | wikipedia.orgtcichemicals.com |

| Catalytic Asymmetric Cyclopropanation | Diazo compound, Chiral catalyst | Alkene | Chiral cyclopropane | nih.govnih.gov |

Cross-Coupling Methodologies for Cyclopropyl Moiety Installation

The introduction of a cyclopropyl group onto a pyrrole ring is a key step in the synthesis of the target compound. Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, and they can be effectively applied for this purpose. numberanalytics.comacs.org These reactions typically involve the coupling of an organometallic reagent containing the cyclopropyl group with a halogenated or triflated pyrrole precursor.

Several catalytic systems, primarily based on palladium and nickel, have been developed for such transformations. numberanalytics.comorganic-chemistry.org For instance, a common strategy involves the Suzuki-Miyaura coupling of a boronic acid or ester derivative of cyclopropane with a brominated or iodinated pyrrole ester. Another viable approach is the Negishi coupling, which utilizes a cyclopropylzinc reagent.

The general scheme for these cross-coupling reactions can be represented as follows:

Scheme 1: General Cross-Coupling for Cyclopropyl Installation

Where X = Br, I, OTf; and M = B(OR)₂, ZnCl, MgBr, etc.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. numberanalytics.com For example, palladium catalysts are often used to couple cyclopropylmagnesium bromide with aryl bromides or triflates. organic-chemistry.org The reaction conditions must be carefully optimized to prevent side reactions, such as homo-coupling of the starting materials or ring-opening of the strained cyclopropyl group.

Table 1: Comparison of Cross-Coupling Methods for Cyclopropylation

| Coupling Reaction | Cyclopropyl Reagent | Pyrrole Substrate | Typical Catalyst | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Cyclopropylboronic acid/ester | Halogenated Pyrrole (Br, I) | Palladium (e.g., Pd(PPh₃)₄) | High functional group tolerance; commercially available reagents. |

| Negishi | Cyclopropylzinc halide | Halogenated Pyrrole (Br, I) | Palladium or Nickel | High reactivity; often proceeds under mild conditions. |

| Stille | Cyclopropylstannane | Halogenated Pyrrole (Br, I) | Palladium | Tolerant of many functional groups, but tin reagents are toxic. |

| Kumada | Cyclopropyl Grignard (c-PrMgBr) | Halogenated Pyrrole (Br, I) | Palladium or Nickel | Highly reactive Grignard reagents, but may have lower functional group compatibility. |

Carboxylic Acid Functional Group Installation and Interconversion

The carboxylic acid moiety at the 2-position of the pyrrole ring is a key functional handle. This group is typically introduced by the hydrolysis of a more stable precursor, such as an ester or a nitrile, which is carried into the synthesis from the initial ring-forming reaction.

A particularly efficient method for synthesizing pyrrole-3-carboxylic acids involves the Hantzsch pyrrole synthesis followed by an in-situ hydrolysis of a tert-butyl ester. syrris.comacs.orgsyrris.com In this approach, the reaction of a β-ketoester (specifically a tert-butyl ester), a primary amine, and an α-haloketone generates the pyrrole ring. nih.gov A significant advantage of this method, especially when conducted in a continuous flow microreactor, is that the hydrogen bromide (HBr) generated as a byproduct of the Hantzsch reaction can directly catalyze the hydrolysis of the tert-butyl ester to the desired carboxylic acid in a single step. acs.orgnih.govresearchgate.net

This one-pot process avoids the need to isolate the intermediate ester, which improves efficiency and reduces waste. acs.orgnih.gov The tert-butyl esters are ideal for this strategy as they are stable under many reaction conditions but can be readily cleaved under acidic conditions. acs.org

Table 2: Methods for Carboxylic Acid Installation on Pyrrole Ring

| Precursor Functional Group | Conversion Method | Typical Reagents | Notes |

|---|---|---|---|

| Ester (e.g., -COOtBu) | Acid-catalyzed Hydrolysis | HBr (generated in-situ), TFA, HCl | Efficient for tert-butyl esters; can be performed in one pot with ring synthesis. acs.orgnih.gov |

| Ester (e.g., -COOMe, -COOEt) | Base-catalyzed Hydrolysis (Saponification) | NaOH, KOH, LiOH | A standard and reliable method, though requires a separate step after ring formation. |

| Nitrile (-CN) | Hydrolysis | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH) with heating | Requires harsh conditions which may not be compatible with other functional groups. |

Optimization of Synthetic Efficiency and Scalability

To move from a laboratory-scale synthesis to a larger, more practical production, optimization of the reaction's efficiency and scalability is paramount. This involves a careful evaluation of catalysts, reaction conditions, solvents, and protective group strategies.

The choice of catalyst is fundamental to the success of pyrrole synthesis. While classical methods like the Paal-Knorr synthesis can sometimes proceed without a catalyst, modern approaches often employ catalysts to improve yield, selectivity, and reaction rates under milder conditions. acs.orgacs.org

For cascade reactions that combine hydrogenation with cyclization, heterogeneous catalysts, such as a cobalt-based system (Co/NGr-C@SiO₂-L), have been shown to be effective. nih.gov Homogeneous iron catalysts have also been developed for similar cascade syntheses, demonstrating remarkable reactivity at low temperatures and high functional group tolerance. rsc.org Organocatalysts, such as vitamin B1 or chiral phosphoric acids, represent a metal-free alternative for promoting pyrrole formation. nih.gov

Reaction conditions are also a critical variable. The use of continuous flow microreactors has emerged as a powerful technology for synthesizing pyrrole derivatives. syrris.comresearchgate.net This technique allows for precise control over temperature, pressure, and reaction time, often leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. nih.govresearchgate.net For example, the one-step synthesis and hydrolysis of pyrrole-3-carboxylic acids was efficiently performed in a microreactor at elevated temperatures (e.g., 200 °C) with a short residence time. researchgate.net

The principles of green chemistry are increasingly important in modern synthetic chemistry, aiming to reduce waste and the use of hazardous substances. lucp.netsemanticscholar.org The solvent is often the largest component of a reaction mixture by mass, making solvent choice a key consideration. lucp.net

Recent research has focused on developing pyrrole syntheses in environmentally benign solvents or under solvent-free conditions. acs.orglucp.net For example, replacing volatile and toxic solvents with greener alternatives like lactic acid or deep eutectic solvents (e.g., choline (B1196258) chloride/urea) has been successfully demonstrated. nih.govsemanticscholar.org In some cases, reactions can be performed neat (solvent-free), particularly with mechanochemical activation (ball milling), which significantly reduces waste. lucp.net The use of water as a solvent is also highly desirable, and some nanoparticle-supported organocatalysts have been shown to be effective for Paal-Knorr reactions in an aqueous medium. nih.gov These green methodologies not only minimize environmental impact but can also simplify product purification, sometimes allowing for separation by simple filtration instead of chromatography. lucp.netsemanticscholar.org

The pyrrole ring is electron-rich and its N-H proton is acidic, which can lead to undesired side reactions during functionalization. nih.gov Therefore, the use of a protecting group on the pyrrole nitrogen is a common and often necessary strategy to control reactivity and direct substitution patterns. nih.govresearchgate.net

Sulfonyl groups, such as tosyl (Ts) or benzenesulfonyl (Bs), are among the most common protecting groups for the pyrrole nitrogen. researchgate.net Their electron-withdrawing nature reduces the reactivity of the pyrrole ring, enabling a wider range of reactions and improving yields in regioselective transformations. researchgate.netresearchgate.net

More recently, N-alkoxycarbonyl groups (e.g., Fmoc, Troc) have been explored as alternatives. nih.govacs.org These groups can be introduced in a single step via the Clauson-Kaas reaction and can endow the pyrrole with different reactivity compared to N-sulfonyl protection. nih.govacs.org The choice of protecting group is crucial and depends on its stability to the reaction conditions required for subsequent steps and the ease of its eventual removal. For instance, some sulfonyl groups can be cleaved under mild conditions using a thiol. researchgate.net

Table 3: Common Nitrogen Protecting Groups for Pyrrole Synthesis

| Protecting Group | Abbreviation | Key Features | Typical Deprotection Conditions |

|---|---|---|---|

| p-Toluenesulfonyl | Ts | Strongly electron-withdrawing; robust. researchgate.net | Strong base (e.g., NaOH, Mg/MeOH). |

| Benzenesulfonyl | Bs | Electron-withdrawing; common and effective. researchgate.net | Reducing agents or strong base. |

| tert-Butoxycarbonyl | Boc | Acid-labile; widely used in organic synthesis. acs.org | Acid (e.g., TFA, HCl). |

| Fluorenylmethyloxycarbonyl | Fmoc | Base-labile; offers orthogonal deprotection strategy. acs.org | Base (e.g., Piperidine). |

Chemical Reactivity and Advanced Derivatization of 3 Cyclopropyl 1h Pyrrole 2 Carboxylic Acid

Reactivity Profile of the Pyrrole (B145914) Heterocycle

The chemical nature of 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid is largely dictated by the aromatic pyrrole ring. This five-membered heterocycle is characterized by a high electron density, which renders it significantly more reactive than benzene (B151609) towards electrophilic attack. pearson.comwikipedia.org The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, enhancing the ring's nucleophilicity. pearson.com

Electrophilic Aromatic Substitution Reactions and Regioselectivity

Pyrrole and its derivatives readily undergo electrophilic aromatic substitution (EAS) reactions, often under mild conditions where benzene would be unreactive. pearson.compearson.com The regioselectivity of these reactions is a critical aspect of their synthetic utility.

For a generic pyrrole ring, electrophilic attack is strongly favored at the α-positions (C2 and C5) over the β-positions (C3 and C4). This preference is attributed to the superior stability of the cationic intermediate (the sigma complex or arenium ion) formed during α-attack. The positive charge in the intermediate from α-attack can be delocalized over three atoms, including the nitrogen, resulting in three resonance structures. echemi.comstackexchange.com In contrast, attack at a β-position allows for delocalization over only two atoms, yielding a less stable intermediate described by only two resonance structures. echemi.comstackexchange.com

In the case of this compound, the C2 position is occupied by the carboxylic acid group. The remaining positions available for substitution are C4 and C5. The directing effects of the existing substituents must be considered:

Carboxylic Acid Group (-COOH) at C2: This group is electron-withdrawing and acts as a deactivating group for electrophilic substitution.

Cyclopropyl (B3062369) Group at C3: This group is generally considered to be electron-donating, thus activating the ring towards electrophilic attack.

Pyrrole NH Group: This group is a powerful activating group, strongly directing electrophiles to the α-positions.

Given these factors, electrophilic attack is overwhelmingly predicted to occur at the C5 position. This position is α to the nitrogen atom, benefiting from the strong activating and directing effect of the heteroatom, which leads to a more stabilized intermediate. quora.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / Ac₂O | 3-Cyclopropyl-5-nitro-1H-pyrrole-2-carboxylic acid |

| Halogenation | Br₂, SO₂Cl₂, or NBS | 5-Bromo-3-cyclopropyl-1H-pyrrole-2-carboxylic acid |

| Sulfonation | Pyridine (B92270)·SO₃ | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | Acetic Anhydride (B1165640), 250°C | 5-Acetyl-3-cyclopropyl-1H-pyrrole-2-carboxylic acid |

Oxidation and Reduction Chemistry of the Pyrrole Nucleus

The electron-rich nature of the pyrrole ring makes it susceptible to oxidation. wikipedia.org Uncontrolled oxidation, particularly under acidic conditions, can lead to the formation of polymeric materials, often observed as dark, insoluble solids known as "pyrrole black". wikipedia.orgresearchgate.net However, controlled oxidation can yield synthetically useful products. For instance, oxidation with reagents like chromium trioxide in acetic acid can lead to ring-opening and the formation of a maleimide (B117702) derivative. uop.edu.pk Other oxidants, including peroxides and singlet oxygen, have also been employed for the controlled dearomatization of pyrroles. researchgate.netnih.gov

Conversely, the pyrrole nucleus can be reduced under various conditions. wikipedia.org

Mild Reduction: Treatment with zinc and acetic acid typically results in the partial reduction of the ring to yield a 3-pyrroline (B95000) (2,5-dihydropyrrole). uop.edu.pk

Catalytic Hydrogenation: More vigorous reduction, such as catalytic hydrogenation over a metal catalyst (e.g., Raney Ni), leads to the complete saturation of the heterocycle, affording the corresponding pyrrolidine (B122466) derivative. uop.edu.pkksu.edu.sa

The specific outcome of the oxidation or reduction of this compound would depend on the chosen reagents and reaction conditions, but the general pathways would follow these established patterns.

Nucleophilic Attack and Rearrangement Pathways within the Pyrrole Ring

Unlike its high reactivity toward electrophiles, the pyrrole ring is generally resistant to nucleophilic aromatic substitution. edurev.in The ring's high electron density repels incoming nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to decrease the electron density and activate the substrate. rsc.org In this compound, the carboxylic acid group at C2 does provide some activation, but bimolecular nucleophilic substitution would likely still require harsh conditions or a very strong nucleophile. Research has shown that N-substituted pyrroles bearing multiple activating groups, such as nitro groups, can undergo nucleophilic substitution under milder conditions. rsc.org

Rearrangement reactions involving the pyrrole ring itself are less common but can be achieved through specific synthetic strategies. For example, certain N-substituted pyrroles can participate in cycloaddition reactions. wikipedia.org More advanced methods, such as skeletal recasting strategies, can be employed to transform simple pyrroles into more complex, fully substituted derivatives through a sequence of dearomatization and rearomatization steps. nih.gov The Cloke-Wilson rearrangement is a known transformation involving cyclopropane (B1198618) rings, used in the synthesis of five-membered heterocycles, highlighting the synthetic potential of the cyclopropyl moiety. researchgate.net

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group at the C2 position is a key site for derivatization, allowing for the synthesis of a wide array of related compounds through well-established organic transformations. msu.edu

Esterification and Amidation Reactions for Derivative Synthesis

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk This is an equilibrium-controlled process, and the yield of the ester is typically maximized by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com

Amidation: The formation of amides from the carboxylic acid requires reaction with an amine. Direct reaction is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is usually activated first. This can be achieved by converting it to a more reactive derivative, such as an acid chloride (using thionyl chloride, SOCl₂) or by using a coupling agent. google.com Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which facilitate the reaction by activating the carboxyl group and consuming the water produced. google.com

Table 2: Common Conditions for Ester and Amide Synthesis

| Transformation | Reagents | General Conditions |

|---|---|---|

| Esterification | R'-OH, H₂SO₄ (cat.) | Heat, often with removal of H₂O |

| Amidation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. R'R''NH | 1. Anhydrous conditions 2. Often with a non-nucleophilic base | | Amidation (Direct Coupling) | R'R''NH, Coupling Agent (e.g., EDCI) | Anhydrous solvent (e.g., DMF, DCM), room temperature |

Decarboxylation Mechanisms and Synthetic Utility

Pyrrole-2-carboxylic acids are known to undergo decarboxylation (loss of CO₂) upon heating, a reaction that is synthetically useful for preparing pyrroles that are unsubstituted at the C2 position. nih.gov

The mechanism of this reaction in strongly acidic aqueous solutions has been studied in detail. It does not proceed by direct expulsion of CO₂ from the protonated pyrrole. Instead, it follows an associative mechanism where a water molecule adds to the carboxyl group of the C-protonated reactant. nih.govacs.org This pathway avoids the formation of the high-energy protonated carbon dioxide species. researchgate.net The process leads to the formation of pyrrole and protonated carbonic acid, which then rapidly dissociates to carbon dioxide and H₃O⁺. nih.govacs.orgchempedia.info

This decarboxylation provides a valuable synthetic route to 3-substituted pyrroles. For the title compound, thermal or acid-catalyzed decarboxylation would yield 3-cyclopropyl-1H-pyrrole, a useful building block for further functionalization. The ease of removal of the 2-carboxyl group makes it a useful "directing group" that can be removed after guiding electrophilic substitution to the C5 position.

Formation of Acyl Halides and Mixed Anhydrides for Further Reactivity

The carboxylic acid moiety of this compound is a versatile functional group that can be activated to facilitate further chemical transformations, most notably amide and ester formation. Conversion of the carboxylic acid to more reactive intermediates such as acyl halides and mixed anhydrides is a common and effective strategy to enhance its electrophilicity.

Acyl Halides: Acyl halides, particularly acyl chlorides, are among the most reactive derivatives of carboxylic acids. pressbooks.pub Their synthesis from this compound can be achieved using standard halogenating agents. The hydroxyl group of the carboxylic acid is a poor leaving group and must first be converted into a better one. orgoreview.commsu.edu Reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for the synthesis of acyl chlorides, while phosphorus tribromide (PBr₃) is used for acyl bromides. libretexts.orglibretexts.org These reactions typically proceed via a nucleophilic acyl substitution mechanism. orgoreview.com For instance, with thionyl chloride, the carboxylic acid's hydroxyl group is converted into a chlorosulfite intermediate, which is a superior leaving group, allowing for subsequent attack by a chloride ion. orgoreview.comlibretexts.org The use of a proton scavenger, such as pyridine, is often beneficial to neutralize the acidic byproducts and minimize unwanted side reactions. libretexts.orglibretexts.org

Mixed Anhydrides: Mixed anhydrides are another class of activated carboxylic acid derivatives that offer a balance of high reactivity and selectivity, particularly in peptide synthesis. tcichemicals.com They can be prepared by reacting this compound with a different, highly reactive acid derivative, typically an acid chloride, in the presence of a base. google.com A common method involves the reaction with an alkyl chloroformate, such as isobutyl chloroformate, or with a sterically hindered acid chloride like pivaloyl chloride. google.com The reaction is usually performed at low temperatures (e.g., 0 to -25 °C) in an inert solvent with a tertiary amine base, such as triethylamine, to neutralize the liberated HCl. google.com This approach minimizes the formation of unwanted symmetrical anhydride byproducts. google.com The resulting mixed anhydride is highly reactive and can be used in situ for subsequent reactions with nucleophiles.

Interactive Table: Reagents for Activation of this compound

| Activated Derivative | Common Reagents | Typical Conditions | Reference |

| Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Inert solvent (e.g., CHCl₃), often with heat; pyridine may be added. | pressbooks.puborgoreview.comlibretexts.org |

| Acyl Bromide | Phosphorus tribromide (PBr₃) | Inert solvent (e.g., ether). | orgoreview.comlibretexts.org |

| Mixed Anhydride | Pivaloyl chloride, Isobutyl chloroformate | Inert solvent, tertiary amine base (e.g., triethylamine), low temperature (0 to -25 °C). | google.com |

Chemical Behavior of the Cyclopropyl Substituent

The cyclopropyl group is a unique structural motif in organic chemistry. digitellinc.comresearchgate.net Its three-membered ring possesses significant strain energy, and the C-C bonds have a higher degree of p-character compared to typical alkanes. rsc.org These electronic and steric properties confer distinct reactivity upon the cyclopropyl moiety attached to the pyrrole ring, making it susceptible to specific chemical transformations that are not observed in simple alkyl substituents.

Ring-Opening Reactions of the Cyclopropyl Group

The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, transforming the three-membered carbocycle into a linear alkyl chain. beilstein-journals.org The facility of this process is often dictated by the nature of the substituents on the ring. In this compound, the cyclopropyl group is attached to an electron-rich aromatic pyrrole ring, which can influence its reactivity. Such "activated" cyclopropanes can undergo ring cleavage under acidic, thermal, or transition-metal-catalyzed conditions. acs.org

Ring-opening can proceed through different mechanistic pathways, including radical and ionic routes. beilstein-journals.orgnih.gov For example, radical-mediated ring-opening can be initiated by the addition of a radical species to the pyrrole ring or by abstraction of a hydrogen atom, leading to a cyclopropyl-substituted radical that can rearrange to a more stable, ring-opened alkyl radical. beilstein-journals.orgnih.gov In the presence of transition metals, oxidative addition into a C-C bond of the cyclopropane ring can occur, leading to a metallacyclobutane intermediate that can undergo further reactions. Acid-catalyzed ring-opening of cyclopropyl ketones is also a known process, where protonation of the carbonyl group facilitates the cleavage of an adjacent C-C bond in the cyclopropane ring. acs.org While the pyrrole ring itself is not a ketone, its electronic influence could similarly facilitate ring-opening under specific catalytic conditions.

Interactive Table: Potential Conditions for Cyclopropyl Ring-Opening

| Condition Type | Potential Reagents/Catalysts | Mechanistic Pathway | Potential Outcome | Reference |

| Radical | Radical initiators (e.g., AIBN), photoredox catalysis | Formation of a cyclopropyl-substituted radical followed by β-scission. | Formation of a linear alkyl-substituted pyrrole. | beilstein-journals.orgnih.gov |

| Acid-Catalyzed | Strong Brønsted or Lewis acids | Protonation/coordination activates the ring for nucleophilic attack or rearrangement. | Generation of ring-opened products, potentially leading to further cyclization. | acs.org |

| Transition Metal-Catalyzed | Pd, Rh, Ni, or Cu complexes | Oxidative addition into a C-C bond of the cyclopropane. | Formation of various functionalized acyclic or new cyclic structures. | organic-chemistry.org |

Functionalization Strategies for the Cyclopropyl Moiety

While ring-opening is a key aspect of cyclopropane reactivity, modern synthetic methods also allow for the functionalization of the cyclopropyl moiety while preserving the strained ring system. rsc.org These strategies are of significant interest as the cyclopropyl group is a valuable bioisostere in medicinal chemistry, known for enhancing metabolic stability and modulating pharmacological properties. digitellinc.com

A prominent strategy for functionalizing the C(sp³)–H bonds of the cyclopropane ring is transition-metal-catalyzed C–H activation. rsc.org This approach often relies on the use of a directing group within the substrate to guide a metal catalyst to a specific C–H bond, enabling its cleavage and subsequent reaction with a coupling partner. In this compound, both the carboxylic acid group and the nitrogen atom of the pyrrole ring are potential directing groups. rsc.org For instance, a palladium or iridium catalyst could coordinate to the carboxylate or the pyrrole nitrogen, positioning the metal center in proximity to one of the C–H bonds on the cyclopropyl ring. This would facilitate regioselective functionalization, such as arylation, alkenylation, or acylation, through a deconstruction-reconstruction strategy or direct C-H bond cleavage. rsc.org This method represents a powerful tool for creating novel analogs of the parent molecule with potentially enhanced properties, without resorting to de novo synthesis.

Interactive Table: Strategies for C-H Functionalization of the Cyclopropyl Ring

| Strategy | Catalyst System | Potential Directing Group | Potential Transformation | Reference |

| Directed C-H Activation | Palladium (Pd), Iridium (Ir), Rhodium (Rh) | Carboxylic acid, Pyrrole nitrogen | Arylation, Alkenylation, Acylation, Amination | rsc.org |

| Cross-Coupling | Palladium (Pd) | (Requires pre-functionalization, e.g., conversion to a cyclopropylboronic acid or halide) | Installation of various functional groups. | digitellinc.com |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Cyclopropyl 1h Pyrrole 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid, offering unambiguous insights into its proton and carbon frameworks.

Proton NMR (¹H NMR) for Elucidating Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound provides distinct signals for each unique proton in the molecule. The acidic proton of the carboxyl group is typically observed as a broad singlet far downfield, often around 12.0 ppm, due to extensive hydrogen bonding. pressbooks.pub The proton attached to the nitrogen in the pyrrole (B145914) ring (N-H) also appears as a broad singlet. The pyrrole ring itself features two aromatic protons which are magnetically non-equivalent and appear as doublets due to coupling with each other. The cyclopropyl (B3062369) group presents a more complex system, with one methine proton and two sets of methylene (B1212753) protons, which typically appear as multiplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | ~12.0 | broad singlet | - |

| N-H | ~11.5 | broad singlet | - |

| H-5 (pyrrole) | ~6.9 | doublet | ~2.5 - 3.0 |

| H-4 (pyrrole) | ~6.1 | doublet | ~2.5 - 3.0 |

| CH (cyclopropyl) | ~1.9 - 2.1 | multiplet | - |

| CH₂ (cyclopropyl) | ~0.9 - 1.1 | multiplet | - |

Note: Predicted values are based on analogous structures and general NMR principles.

Carbon-13 NMR (¹³C NMR) for Confirmation of Carbon Skeleton and Functional Groups

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The carboxyl carbon (C=O) resonates at the lowest field, typically in the range of 165-185 ppm. pressbooks.pub The four carbons of the pyrrole ring appear in the aromatic region (100-140 ppm). The carbons of the cyclopropyl group are highly shielded and thus appear at a much higher field (upfield), a characteristic feature of such strained ring systems.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carboxyl) | ~165 |

| C-2 (pyrrole) | ~128 |

| C-5 (pyrrole) | ~122 |

| C-3 (pyrrole) | ~119 |

| C-4 (pyrrole) | ~110 |

| CH (cyclopropyl) | ~12 |

Note: Predicted values are based on analogous structures and general NMR principles. organicchemistrydata.org

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC) for Connectivity and Regiochemical Assignment

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity between different parts of the molecule. uni.luchemicalbook.com

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the H-4 and H-5 protons of the pyrrole ring, confirming their adjacency. It would also display correlations among the methine and methylene protons within the cyclopropyl ring, helping to delineate this spin system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons to which they are directly attached. epfl.ch This technique would unequivocally link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., pyrrole H-5 to C-5, cyclopropyl CH to its carbon, etc.), confirming the carbon skeleton's protonation pattern.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons, which is key to confirming the regiochemistry. epfl.ch Key HMBC correlations would include:

A correlation from the cyclopropyl methine proton to the C-3 and C-4 carbons of the pyrrole ring, confirming the attachment point of the cyclopropyl group.

Correlations from the pyrrole H-4 proton to carbons C-3 and C-5, and from the H-5 proton to C-4, verifying the substitution pattern on the pyrrole ring.

A correlation from the pyrrole H-4 proton to the C-2 carbon, which is attached to the carboxylic acid.

Table 3: Expected Key 2D NMR Correlations

| Experiment | Correlation From | Correlation To | Significance |

|---|---|---|---|

| COSY | H-4 (pyrrole) | H-5 (pyrrole) | Confirms adjacency of pyrrole protons. |

| CH (cyclopropyl) | CH₂ (cyclopropyl) | Establishes cyclopropyl spin system. | |

| HSQC | H-5 (pyrrole) | C-5 (pyrrole) | Confirms direct C-H bond. |

| CH (cyclopropyl) | CH (cyclopropyl) | Confirms direct C-H bond. | |

| HMBC | CH (cyclopropyl) | C-3 (pyrrole) | Confirms regiochemistry (position of cyclopropyl group). |

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is employed to determine the molecular weight and elemental formula of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation and Adduct Analysis

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids, typically causing minimal fragmentation. nih.gov In positive ion mode, the molecule is expected to be detected primarily as the protonated molecular ion [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ is the expected primary species. The detection of these ions confirms the molecular weight of the compound.

Table 4: Predicted ESI-MS Adducts for this compound

| Adduct Ion | Ionization Mode | Calculated m/z |

|---|---|---|

| [M+H]⁺ | Positive | 152.0706 |

| [M+Na]⁺ | Positive | 174.0525 |

| [M+K]⁺ | Positive | 190.0265 |

Data sourced from PubChem. uni.lu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the compound's elemental formula. For this compound, the molecular formula is C₈H₉NO₂. HRMS can distinguish this formula from other possible combinations of atoms that might have the same nominal mass, thereby providing definitive confirmation of the elemental composition. sdsu.edu

Molecular Formula: C₈H₉NO₂

Monoisotopic Mass (Exact Mass): 151.06332 Da uni.lu

The experimentally measured exact mass from an HRMS analysis would be compared to this calculated value. A match within a narrow tolerance (typically < 5 ppm) confirms the elemental formula C₈H₉NO₂.

Analysis of Fragmentation Pathways for Structural Insights

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, while tandem mass spectrometry (MS/MS) provides crucial structural information through controlled fragmentation of a selected precursor ion. The fragmentation pathways of this compound are influenced by the chemical nature of its constituent parts: the pyrrole core, the carboxylic acid function, and the cyclopropyl substituent.

In electrospray ionization (ESI) mass spectrometry, particularly in negative ion mode, carboxylic acids readily deprotonate to form the [M-H]⁻ ion. Subsequent fragmentation of this ion often involves characteristic neutral losses. For simple carboxylic acids, the loss of water ([M-H-H₂O]⁻) and the loss of carbon dioxide ([M-H-CO₂]⁻) are common pathways. libretexts.orgresearchgate.net For dicarboxylic acids, a combined loss of water and carbon dioxide is often a dominant process. cam.ac.uk

The fragmentation of pyrrole derivatives is significantly directed by the substituents on the ring. nih.gov For 2-substituted pyrroles, typical fragmentation includes losses of small molecules like water and aldehydes from the side chain. nih.gov

For this compound, the fragmentation of the [M-H]⁻ ion would be expected to initiate with the loss of CO₂ (44 Da), a hallmark of carboxylic acids. Further fragmentation could involve the cyclopropyl group, potentially through ring-opening or loss of ethylene (B1197577) (C₂H₄). The stability of the aromatic pyrrole ring would likely make it a stable core fragment in the spectrum. Predicted mass spectrometry data indicates the monoisotopic mass of the neutral molecule is 151.06332 Da. uni.lu

Table 1: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 152.07060 |

| [M+Na]⁺ | 174.05254 |

| [M-H]⁻ | 150.05604 |

| [M+H-H₂O]⁺ | 134.06058 |

This table is based on predicted data. uni.lu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its functional groups.

The carboxylic acid group gives rise to the most distinct features. The O-H stretching vibration typically appears as a very broad and strong band in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching bands. orgchemboulder.comlibretexts.org This broadening is a result of strong intermolecular hydrogen bonding, which causes carboxylic acids to exist predominantly as dimers in the solid state. The carbonyl (C=O) stretching vibration produces a strong, sharp absorption between 1760 and 1690 cm⁻¹. orgchemboulder.com Its exact position is sensitive to hydrogen bonding; in hydrogen-bonded dimers, the peak is typically found around 1710 cm⁻¹. libretexts.org Additionally, the C-O stretch and O-H bend of the carboxylic acid are expected in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. orgchemboulder.com

The pyrrole ring contributes an N-H stretching band, typically observed as a sharper peak around 3400-3300 cm⁻¹. The C-H stretching vibrations of both the pyrrole and cyclopropyl groups would appear in the 3100-2850 cm⁻¹ range.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad |

| Pyrrole | N-H stretch | 3400 - 3300 | Medium, Sharp |

| Pyrrole/Cyclopropyl | C-H stretch | 3100 - 2850 | Medium to Strong |

| Carboxylic Acid | C=O stretch (H-bonded) | ~1710 | Strong, Sharp |

| Pyrrole | C=C stretch | 1600 - 1450 | Medium |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

This table is based on established frequency ranges for the specified functional groups. orgchemboulder.comlibretexts.org

Raman spectroscopy provides information complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric vibrations. For molecules with a center of symmetry, such as the hydrogen-bonded dimers of carboxylic acids, IR and Raman spectroscopy are mutually exclusive; vibrations that are active in one are inactive in the other.

In the Raman spectrum of this compound, the C=C stretching vibrations of the pyrrole ring are expected to produce strong signals. The symmetric stretching of the C-C bonds within the cyclopropyl ring would also be Raman active. While the C=O stretch is visible in both IR and Raman, its intensity can vary. In some carboxylic acids, a line around 1650 cm⁻¹ is assigned to the C=O vibration in the dimer, which can shift to higher frequencies in solution. ias.ac.in The study of carboxylic acids in solution shows that as concentration increases, species can transition from hydrated monomers to linear and then cyclic dimers, with corresponding changes in the Raman spectra. rsc.orgpsu.edu

Table 3: Expected Raman Shifts for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

| Pyrrole/Cyclopropyl | C-H stretch | 3100 - 2850 | Medium to Strong |

| Carboxylic Acid | C=O stretch | 1680 - 1640 | Medium |

| Pyrrole | C=C stretch / Ring modes | 1600 - 1300 | Strong |

| Cyclopropyl | Ring breathing mode | ~1200 | Medium |

This table is based on general principles and data for related compounds. ias.ac.inrsc.org

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide evidence of functional groups and connectivity, only single-crystal X-ray crystallography can provide an unambiguous determination of the molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for this compound is not available in the reviewed literature, analysis of the closely related compound, 1H-Pyrrole-2-carboxylic acid, offers significant insight into the likely structural characteristics. nih.govresearchgate.net

Studies on 1H-Pyrrole-2-carboxylic acid reveal that the pyrrole ring and the attached carboxyl group are nearly coplanar, with a small dihedral angle of 11.7° between their respective planes. nih.gov This planarity suggests significant π-electron delocalization between the aromatic ring and the carbonyl group. It is highly probable that this compound would adopt a similar planar conformation between the pyrrole and carboxylic acid moieties to maximize electronic conjugation. The cyclopropyl group, being a rigid three-membered ring, would be positioned at the 3-position of the pyrrole ring with specific bond angles and a defined spatial orientation relative to the planar core.

The crystal packing of carboxylic acids is typically dominated by hydrogen bonding. In the crystal structure of 1H-Pyrrole-2-carboxylic acid, molecules are linked into centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. nih.govresearchgate.net These dimers are a classic structural motif for carboxylic acids. Furthermore, these dimers are connected into chains extending along a crystallographic axis by additional N-H···O hydrogen bonds, where the pyrrole N-H group of one dimer donates a hydrogen to a carbonyl oxygen of an adjacent dimer. nih.gov

Table 4: Crystallographic Data for the Analogue Compound 1H-Pyrrole-2-carboxylic Acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.080 |

| b (Å) | 5.0364 |

| c (Å) | 14.613 |

| β (°) | 98.969 |

| V (ų) | 1023.6 |

Data obtained from the crystallographic study of 1H-Pyrrole-2-carboxylic acid. nih.gov

Computational and Theoretical Investigations of 3 Cyclopropyl 1h Pyrrole 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule in its ground state. These methods provide a detailed picture of molecular geometry, electronic structure, and spectroscopic features.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure of organic compounds with high accuracy. nih.gov For 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to find the most stable geometric arrangement of its atoms. researchgate.net

The key conformational features of this molecule involve the relative orientation of the carboxylic acid group with respect to the pyrrole (B145914) ring and the orientation of the cyclopropyl (B3062369) group. Like other 2-acylpyrroles, this compound is expected to exist in two primary planar conformations: a syn-conformer and an anti-conformer, where the C=O and N-H bonds are on the same or opposite sides of the C-C bond connecting the carboxyl group to the ring, respectively. longdom.orgresearchgate.net Theoretical studies on analogous pyrrole-2-carboxylic acids have shown that the syn-conformation is often stabilized by the formation of doubly hydrogen-bonded cyclic dimers in the solid state or concentrated solutions. researchgate.netresearchgate.net The presence of the cyclopropyl group at the 3-position may introduce steric hindrance that influences the rotational barrier between these conformers and the planarity of the system.

Geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles, as illustrated in the hypothetical data table below for the optimized syn-conformer.

| Parameter | Value |

|---|---|

| Bond Length C=O (Å) | 1.215 |

| Bond Length C-O (Å) | 1.350 |

| Bond Length O-H (Å) | 0.970 |

| Bond Length N-H (Å) | 1.010 |

| Bond Angle O=C-O (°) | 123.5 |

| Dihedral Angle N-C-C=O (°) | ~0.0 |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the pyrrole ring. In contrast, the LUMO is anticipated to be distributed over the electron-withdrawing carboxylic acid group. researchgate.net This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. DFT calculations can provide quantitative values for these orbital energies.

| Quantum Chemical Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.35 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.55 |

DFT calculations are also a reliable tool for predicting the vibrational spectra (infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies, when appropriately scaled, typically show good agreement with experimental data from Fourier-transform infrared (FTIR) spectroscopy. nih.gov

For this compound, the predicted spectrum would feature characteristic vibrational modes corresponding to its functional groups. Key vibrations include the O-H stretching of the carboxylic acid, the N-H stretching of the pyrrole ring, and the C=O stretching of the carbonyl group. The positions of the O-H and N-H stretching bands are highly sensitive to hydrogen bonding, which causes them to broaden and shift to lower frequencies. researchgate.net The C=O stretching frequency is also influenced by conjugation and hydrogen bonding.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | ~3450 (monomer), ~2500-3300 (dimer) | Carboxylic acid O-H stretch |

| ν(N-H) | ~3400 (monomer), ~3200 (dimer) | Pyrrole N-H stretch |

| ν(C-H) | ~3100 (ring), ~3000 (cyclopropyl) | Aromatic and aliphatic C-H stretch |

| ν(C=O) | ~1720 (monomer), ~1680 (dimer) | Carbonyl C=O stretch |

| δ(N-H) | ~1550 | Pyrrole N-H bend |

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

While quantum chemical calculations provide a static, time-independent picture, molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions over time.

MD simulations are particularly useful for exploring the conformational landscape of a molecule in a condensed phase, such as in solution. nih.gov For this compound, an MD simulation would model the molecule surrounded by explicit solvent molecules (e.g., water, DMSO). Over the course of the simulation (typically nanoseconds to microseconds), the molecule can freely rotate around its single bonds, allowing for the observation of transitions between different conformers (e.g., syn and anti).

By analyzing the trajectory from the simulation, one can determine the relative populations of different conformational states and the energy barriers for interconversion. This provides a dynamic view of the molecule's flexibility, including the rotation of the carboxylic acid and cyclopropyl groups and the puckering of the pyrrole ring, which is not fully captured by static geometry optimization.

A primary strength of MD simulations is their ability to explicitly model intermolecular interactions. mdpi.com For this compound in an aqueous solution, MD can simulate the formation, breaking, and lifetime of hydrogen bonds between the molecule's donor (N-H, O-H) and acceptor (C=O) sites and the surrounding water molecules. researchgate.net

The analysis of these interactions helps to understand how the solvent stabilizes different conformations. For example, a polar protic solvent like water can form strong hydrogen bonds with the carboxylic acid group, potentially disrupting the intramolecular or intermolecular hydrogen bonds that might be favored in the gas phase or in a nonpolar solvent. mdpi.comucm.es This detailed simulation of the solvation shell provides crucial insights into how the environment modulates the molecule's structure and dynamics, which is essential for understanding its behavior in a realistic chemical or biological context.

Mechanistic Computational Studies for Reaction Pathways and Transition States

Currently, there are no specific mechanistic computational studies detailing the reaction pathways and transition states for the synthesis or degradation of this compound in the public domain.

In principle, computational chemistry methods, such as Density Functional Theory (DFT), could be employed to investigate its chemical reactions. Such studies would typically involve:

Mapping Potential Energy Surfaces: To identify stable intermediates and transition states for proposed reaction mechanisms.

Calculating Activation Energies: To determine the kinetic feasibility of different reaction pathways.

Analyzing Molecular Orbitals: To understand the electronic changes that occur during a reaction, for instance, in cyclization or ring-opening reactions involving the cyclopropyl group.

For related compounds, like α-(carbonyl)cyclopropane carboxylic acids, theoretical studies have been used to explore mechanisms of decarboxylative rearrangements. These computational investigations help elucidate whether reaction pathways are concerted, stepwise, or involve radical intermediates. A similar approach would be necessary to theoretically characterize the reactivity of this compound.

Theoretical Structure-Activity Relationship (SAR) Modeling and Binding Mechanism Prediction

Specific theoretical SAR models for this compound have not been published. The development of such models is contingent on having a dataset of structurally related compounds with measured biological activities against a specific target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates variations in the chemical structure of compounds with changes in their biological activity. researchgate.net For a series of analogs of this compound, a 3D-QSAR model could be developed to guide the design of more potent molecules. mdpi.commdpi.com This would involve aligning the compounds and using statistical methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a predictive model. researchgate.net

In Silico Ligand-Target Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Forces)

Without a known biological target for this compound, a specific in silico ligand-target interaction analysis is not feasible. Such studies are predicated on having the three-dimensional structure of a target protein, typically from X-ray crystallography or NMR spectroscopy. nih.gov

Molecular docking is the primary tool for this type of analysis. researchsquare.com It predicts the preferred orientation of a ligand when bound to a target to form a stable complex. mdpi.com The analysis of the docked pose reveals key interactions:

Hydrogen Bonding: The pyrrole N-H and carboxylic acid groups are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The cyclopropyl group would likely engage in hydrophobic or van der Waals interactions within a nonpolar pocket of a binding site.

Molecular dynamics (MD) simulations could further refine this analysis, providing insights into the stability of the ligand-protein complex and the dynamics of the interactions over time. nih.gov

Computational Pharmacophore Modeling and Virtual Screening Applications

No pharmacophore models based specifically on the this compound scaffold are currently available in the literature. A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.compharmacophorejournal.com

Pharmacophore models can be generated through two main approaches: nih.govnih.gov

Ligand-Based: This method is used when a set of active molecules is known, but the structure of the receptor is not. The model is built by aligning the active compounds and identifying common chemical features.

Structure-Based: This approach is employed when the 3D structure of the biological target is available. The model is derived from the key interaction points within the ligand-binding site.

Once a pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening of large compound libraries to identify novel molecules (or scaffolds) that possess the required features for biological activity. nih.gov This process, known as scaffold hopping, is a powerful strategy for discovering new lead compounds. nih.gov

Advanced Applications and Emerging Research Directions

Role as a Versatile Building Block in Complex Organic Synthesis

The inherent reactivity and defined geometry of 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid make it a highly adaptable building block. The pyrrole (B145914) ring serves as a foundational element for a wide array of heterocyclic structures, while the carboxylic acid functional group provides a reactive handle for elongation and cyclization reactions. The cyclopropyl (B3062369) moiety introduces conformational rigidity and metabolic stability, properties highly sought after in medicinal chemistry. nih.govresearchgate.net

The pyrrole-2-carboxylic acid framework is a well-established precursor for constructing more complex, fused heterocyclic systems. Synthetic strategies often utilize the carboxylic acid and the adjacent N-H group of the pyrrole to build additional rings, leading to architectures such as pyrrolopyrimidines, pyrrolopyrazines, and indolizines. mdpi.comresearchgate.net For instance, the 1,3-dipolar cycloaddition of cycloimmonium N-ylides, generated from heterocyclic salts, is a key method for creating pyrrole-fused systems. mdpi.com The presence of the 3-cyclopropyl group on the pyrrole core offers a unique starting point for creating novel fused systems with specific three-dimensional shapes that can be pivotal for biological activity. These rigid structures are of great interest in developing compounds that can interact with specific biological targets.

The pyrrole-2-carboxylic acid scaffold is a recurring motif in a variety of marine natural products, including the oroidin (B1234803) and lamellarin families of alkaloids, which exhibit a range of biological activities. psu.eduresearchgate.net Synthetic chemists utilize simple pyrrole building blocks, such as pyrrole-2-carboxylic acid, to construct these complex natural products and their analogs. psu.edusemanticscholar.org The introduction of a cyclopropyl group, as in this compound, is a strategic modification used in medicinal chemistry to create novel analogs. nih.gov This substitution can enhance metabolic stability or fine-tune binding affinity to a target protein by interacting with hydrophobic pockets. nih.gov Therefore, this compound serves as a valuable synthon for generating bio-inspired molecules and novel natural product analogs with potentially improved therapeutic properties.

In the field of chemical biology and drug discovery, the development of novel molecular scaffolds is crucial for exploring new chemical space and identifying molecules with unique biological functions. The pyrrole ring is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. biolmolchem.comrsc.org Similarly, the cyclopropyl ring is a highly valued structural motif in modern medicinal chemistry, found in many marketed drugs, where it often improves potency and metabolic profiles. nih.govresearchgate.net The combination of these two key features in this compound results in a novel and attractive scaffold. Its derivatives can be used to generate libraries of diverse compounds for screening against various biological targets, aiding in the discovery of new probes and potential therapeutic agents.

Exploration of Biological Activity Mechanisms at the Molecular Level

Derivatives based on the this compound scaffold are being investigated to understand and influence biological processes at the molecular level. The unique electronics of the pyrrole ring and the conformational constraints imposed by the cyclopropyl group can lead to specific, high-affinity interactions with biological macromolecules like enzymes and receptors.

Pyrrole-based structures are frequently explored as inhibitors for a range of enzymes. Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze how these molecules bind to an enzyme's active site. For example, studies on pyrrole-based Schiff bases have investigated their potential as dual inhibitors of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE), two enzymes implicated in neurodegenerative diseases. mdpi.com Molecular docking simulations for these compounds have identified key interactions with amino acid residues in the enzyme active sites, such as Tyr398 and Tyr435 in MAO-B. mdpi.com

While direct studies on this compound are emerging, docking simulations on analogous pyrrole derivatives provide insight into their inhibitory potential. The cyclopropyl group can be hypothesized to form favorable van der Waals interactions within hydrophobic sub-pockets of an enzyme's active site, potentially enhancing binding affinity and selectivity. Below is a table summarizing docking results for analogous pyrrole-based enzyme inhibitors.

| Compound Class | Target Enzyme | Key Interacting Residues (Example) | Docking Score (Example) |

| Pyrrole-based Schiff bases | Acetylcholinesterase (AChE) | Trp86, Tyr337, Phe338 | - |

| Pyrrole-based Schiff bases | Monoamine Oxidase B (MAO-B) | Ile199, Tyr326, Tyr398, Tyr435 | - |

| Pyrrolo[3,4-c]pyrrole Mannich bases | Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser530 | - |

| Pyrrole-2-carboxylate Derivatives | Enoyl-ACP Reductase (InhA) | NAD+, Tyr158 | High |

Data derived from studies on analogous pyrrole structures to illustrate inhibitory potential and binding interactions. mdpi.comresearchgate.netmdpi.com

The biological effects of small molecules are often the result of their ability to modulate complex cellular signaling pathways. Aberrant signaling is a hallmark of many diseases, including cancer. Pyrrole-containing compounds have been identified as potent inhibitors of protein kinases, which are key regulators of these pathways. nih.gov For example, Ulixertinib, a pyrrole-based inhibitor, targets the ERK1/2 kinases in the MAPK signaling pathway, which is often dysregulated in cancer. nih.gov

By inhibiting specific enzymes like kinases, derivatives of this compound could potentially modulate critical pathways such as the PI3K-Akt-mTOR or MAPK cascades, which control cell proliferation, survival, and growth. nih.govfrontiersin.org The development of selective inhibitors based on this scaffold could lead to new therapeutic strategies for diseases driven by faulty cellular signaling. Fused 1H-pyrrole derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial nodes in cell signaling pathways related to cancer proliferation. nih.gov

Potential in Materials Science and Specialty Chemical Development

The inherent properties of the pyrrole ring and the carboxylic acid group make this compound a candidate for the development of novel materials and high-value specialty chemicals.

Polymer Science : Pyrrole-containing compounds are well-known precursors to conductive polymers. The monomer, pyrrole-2-carboxylic acid, can be polymerized through enzymatic catalysis to form poly(pyrrole-2-carboxylic acid) (PCPy) particles. rsc.org This suggests that this compound could serve as a functionalized monomer. The introduction of the cyclopropyl group could modulate the physicochemical properties of the resulting polymer, potentially influencing its:

Solubility and Processability : The non-polar cyclopropyl group may enhance solubility in organic solvents, facilitating easier processing and fabrication of polymer films or coatings.

Morphology and Stability : The rigid, strained three-membered ring could impact the polymer chain packing and morphology, potentially leading to materials with unique electronic, optical, or thermal properties. The glucose oxidase (GOx) catalyzed polymerization of pyrrole-2-carboxylic acid has been shown to be effective and environmentally friendly, a method that could be adapted for this cyclopropyl derivative. rsc.org

Specialty Chemicals and Fine Chemical Synthesis : As a bifunctional molecule, it serves as a versatile building block. The pyrrole core is a key feature in many pharmaceuticals and biologically active compounds. nih.govontosight.ai The presence of both a carboxylic acid and a reactive pyrrole ring allows it to be a starting point for the synthesis of more complex, high-value specialty chemicals used in the agrochemical, pharmaceutical, and electronics industries.

Future Perspectives in Synthetic Organic Chemistry and Chemical Biology

The structure of this compound is of significant interest for future synthetic and medicinal chemistry applications.